![molecular formula C16H22BrNO2 B5526556 2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide](/img/structure/B5526556.png)
2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-bromo-2,6-dimethylphenoxy)acetic acid” is a solid substance with a molecular weight of 259.1 . It is stored in a dry room at room temperature . The compound “2-(4-bromo-2,6-dimethylphenoxy)propanoic acid” has a molecular weight of 273.13 .
Molecular Structure Analysis
The InChI code for “2-(4-bromo-2,6-dimethylphenoxy)acetic acid” is 1S/C10H11BrO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) . The InChI code for “2-(4-bromo-2,6-dimethylphenoxy)propanoic acid” is 1S/C11H13BrO3/c1-6-4-9(12)5-7(2)10(6)15-8(3)11(13)14/h4-5,8H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound “2-(4-bromo-2,6-dimethylphenoxy)acetic acid” is a solid substance with a molecular weight of 259.1 . It is stored in a dry room at room temperature . The compound “2-(4-bromo-2,6-dimethylphenoxy)propanoic acid” has a molecular weight of 273.13 .Scientific Research Applications
Synthesis and Metabolism
- The study on metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) provides insights into the metabolism of brominated compounds in various species, including humans. This research could be relevant for understanding the metabolic fate of similar brominated acetamides in biological systems (Carmo et al., 2005).
Chemical Synthesis Techniques
- Research on the synthesis of indole derivatives via intramolecular nucleophilic aromatic substitution might offer methodologies applicable to synthesizing structurally complex acetamides or related compounds, showcasing the versatility of these techniques in creating heterocyclic structures (Kametani, Ohsawa, & Ihara, 1981).
Safety and Hazards
properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11-8-13(17)9-12(2)16(11)20-10-15(19)18-14-6-4-3-5-7-14/h8-9,14H,3-7,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFHEGILVQESQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2CCCCC2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.